molecular formula C8H6N4O2S B2708155 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol CAS No. 370079-10-0

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

Cat. No.: B2708155
CAS No.: 370079-10-0
M. Wt: 222.22
InChI Key: LGTNKWLOIOZUDI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a thiol (-SH) group at the 5-position and a 1,3-benzodioxol-5-yl group at the 1-position. The tetrazole-thiol group is notable for its acidity (pKa ~4–5) and ability to participate in hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c15-8-9-10-11-12(8)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNKWLOIOZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol can be synthesized through a multi-step process One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group in the compound undergoes oxidation to form derivatives such as sulfenic acids, sulfinic acids, and sulfonic acids. For example, hydrogen peroxide can oxidize the thiol group, while stronger oxidants like m-chloroperbenzoic acid may alter the tetrazole ring .

Reaction Type Products Reagents
OxidationSulfenic/sulfinic/sulfonic acidsH₂O₂, m-CPBA
Ring oxidationNitroso/nitro derivativesStrong oxidants (e.g., KMnO₄)

Reduction Reactions

Reduction targets the thiol group or the tetrazole ring. Sodium borohydride or lithium aluminum hydride can reduce disulfide bonds or thiol groups, while catalytic hydrogenation may modify the tetrazole ring .

Reaction Type Products Reagents
Thiol reductionDisulfides → ThiolsNaBH₄, LiAlH₄
Ring reductionPartially hydrogenated tetrazolesH₂, Pd/C catalyst

Substitution Reactions

The benzodioxole moiety is prone to electrophilic substitution. For example, halogenation or nitration can occur at the 5-position of the benzodioxole ring under controlled conditions .

Reaction Type Products Reagents
Electrophilic substitutionHalogenated/nitrated derivativesCl₂, NO₂⁻, H₂SO₄

Coordination Chemistry

The thiol group and nitrogen atoms in the tetrazole ring enable coordination with transition metals (e.g., Fe²⁺, Cu²⁺). These complexes show applications in catalysis and sensing .

Metal Coordination Mode Application
Fe²⁺Bidentate (S and N atoms)Antioxidant catalysis
Cu²⁺Tridentate (multiple N and S atoms)Analytical sensing

Biological Interactions

While direct biological data for this compound is limited, analogous tetrazole-thiols exhibit antimicrobial and anticancer activity . The thiol group’s nucleophilicity likely enables interactions with protein thiols or metalloenzymes.

Key Findings

  • Versatile Reactivity : The compound’s thiol group and tetrazole ring enable oxidation, reduction, substitution, and coordination reactions.

  • Synthetic Efficiency : One-pot methods using N-tosylhydrazones simplify synthesis .

  • Metal Coordination : Complexation with metals like Fe²⁺ and Cu²⁺ highlights potential in catalysis and sensing .

This compound’s reactivity profile makes it valuable for applications in medicinal chemistry, materials science, and catalysis. Further studies on its biological interactions and metal complex stability would enhance its utility.

References RSC Publications (2015) – Synthesis via N-tosylhydrazones EvitaChem (2025) – Oxidation and reduction pathways PubChem (2025) – Structural and chemical properties Smolecule (2023) – Coordination and substitution reactions PubChem (2025) – Thiol reactivity and metal interactions PubMed (2018) – Biocatalytic reduction methods

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • LNCaP (prostate carcinoma)
  • Caco-2 (colorectal adenocarcinoma)
  • HEK-293 (normal cell line)

The compound showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours, outperforming standard chemotherapeutics like cisplatin and etoposide in some cases . Mechanistic studies indicated that the compound induces apoptosis through reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .

Case Study 1: Anticancer Efficacy

In a detailed investigation published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity using the MTT assay. The results indicated that certain derivatives had significantly enhanced cytotoxicity compared to existing treatments, suggesting their potential as new chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of tetrazole derivatives against resistant bacterial strains. The findings revealed that compounds similar to this compound displayed promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzodioxole and tetrazole rings may interact with biological receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Tetrazole-Thiol Derivatives

  • 1-Phenyl-1H-tetrazole-5-thiol (): Replacing the benzodioxol group with a phenyl ring simplifies the structure but reduces π-conjugation. The absence of the dioxole oxygen atoms likely diminishes hydrogen-bonding capacity compared to the benzodioxol analogue.
  • 5-Methyl-1-(4’-substituted phenyl)-1H-tetrazoles (): Methyl substitution at the 5-position instead of thiol eliminates acidic -SH functionality, reducing reactivity toward nucleophiles or metals. These compounds show higher melting points (e.g., 214°C for 1-(4’-chlorophenyl)-5-methyltetrazole) compared to thiol derivatives, suggesting stronger intermolecular forces in the solid state .
  • 1-Methyl-1H-tetrazole-5-thiol (): The methyl group at the 1-position sterically hinders substitution reactions compared to the bulkier benzodioxol group. This compound exhibits an S-H IR stretch at ~2560 cm⁻¹, a key identifier for tetrazole-thiols .

Benzodioxol-Containing Analogues

  • 1-(1,3-Benzodioxol-5-yl)thiourea (): Replacing the tetrazole-thiol with a thiourea group (-NH-CS-NH₂) alters electronic properties.
  • Chalcone derivatives (): Compounds like (E)-1-(1,3-benzodioxol-5-yl)-3-(thiophenyl)prop-2-en-1-one exhibit extended π-conjugation, leading to strong UV-Vis absorption (λmax ~350–400 nm) and intermolecular C–H⋯O interactions in crystal packing .

Spectroscopic and Computational Comparisons

Table 1: Key Spectroscopic Data

Compound IR (S-H/C=S) $ ^1 \text{H NMR} $ (δ, ppm) Reference
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol (hypothetical) ~2560 cm⁻¹ (S-H) 6.8–7.2 (benzodioxol aromatic H) -
1-Phenyl-1H-tetrazole-5-thiol 2550 cm⁻¹ (S-H) 7.4–7.9 (phenyl H)
1-(1,3-Benzodioxol-5-yl)thiourea 1250 cm⁻¹ (C=S) 6.7–6.9 (benzodioxol H), 9.1 (NH₂)

Table 2: Computational Parameters (DFT)

Compound HOMO-LUMO Gap (eV) Hyperpolarizability (×10⁻³⁰ esu) Reference
1-(1,3-Benzodioxol-5-yl)thiourea 4.12 1.89
Chalcone derivatives 3.5–4.0 2.5–3.2

Intermolecular Interactions and Crystal Packing

  • Benzodioxol-Tetrazole-Thiol : The dioxole oxygen atoms may participate in C–H⋯O interactions, similar to chalcone derivatives, which form anti-parallel chains via C–H⋯O bonds .
  • Piperazine-Benzodioxol Derivatives (): Piperazine rings adopt chair conformations, with benzodioxol groups in equatorial positions. This suggests that steric effects from the benzodioxol group influence molecular conformation .

Biological Activity

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C8H6N4O2SC_8H_6N_4O_2S, with a molecular weight of approximately 222.23 g/mol. The compound contains a tetrazole ring , a benzodioxole moiety , and a thiol group (-SH), which contribute to its reactivity and biological activity. The presence of the thiol group suggests potential interactions with enzymes and biomolecules through thiol-disulfide exchange mechanisms.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit notable antifungal and antimicrobial activities. Specifically, this compound has been investigated for its effectiveness against various Candida species, which are common fungal pathogens. The benzodioxole moiety may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against microbial targets .

In a related study, tetrazole derivatives demonstrated significant antifungal properties against Candida strains, with varying sensitivity levels observed among different species. For instance, Saccharomyces cerevisiae showed the highest sensitivity to these compounds .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The tetrazole ring can participate in various bonding interactions, enhancing binding affinity and specificity to target biomolecules. This interaction may lead to the inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of tetrazole derivatives:

StudyFindings
Antifungal Activity StudyEvaluated the antifungal effect against Candida tropicalis and other species; identified MIC values indicating varying sensitivity across strains .
Corrosion InhibitionDemonstrated that tetrazole derivatives could effectively inhibit aluminum corrosion in acidic solutions, showcasing their versatility beyond biological applications .
Synthesis PathwaysVarious synthetic methods have been developed for producing this compound with high purity, facilitating further biological evaluations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol, and how are key intermediates characterized?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a protocol using heterogenous catalysis (Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C, followed by purification via recrystallization in aqueous acetic acid. Key intermediates (e.g., tetrazole-thiol derivatives) are characterized using IR spectroscopy (C=S stretch at ~1250 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) and ¹H NMR (thiol proton δ ~13.5 ppm, benzodioxol protons δ ~6.8–7.2 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer: IR and NMR are essential. IR identifies functional groups (e.g., C=S, tetrazole ring), while ¹H NMR resolves benzodioxol aromatic protons (δ ~6.8–7.2 ppm) and tetrazole-thiol protons. Advanced characterization may include ¹³C NMR (tetrazole C-5 at ~150 ppm) and mass spectrometry (molecular ion peak for M⁺). For crystalline derivatives, single-crystal XRD (as in –16) provides bond-length validation (e.g., S–C bond ~1.7 Å) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC ( ). Metrics include retention time shifts or new peaks. For example, notes stability over a wide pH range, suggesting resistance to hydrolysis. Accelerated stability testing (40°C/75% RH) with periodic sampling is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data between synthesized batches?

  • Methodological Answer: Discrepancies in NMR/IR peaks (e.g., thiol proton integration) may arise from tautomerism (thiol ↔ thione) or impurities. Repeating synthesis under inert atmospheres (to prevent oxidation) and using deuterated DMSO for NMR can clarify tautomeric states. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray diffraction (as in ) confirms molecular integrity .

Q. How can factorial design optimize reaction conditions for higher yields?

  • Methodological Answer: Apply a 2³ factorial design () to test variables: catalyst loading (5–15 wt%), temperature (60–90°C), and solvent (PEG-400 vs. DMF). Response surface methodology (RSM) identifies optimal parameters. For example, ’s protocol (10 wt% catalyst, 70–80°C) could be refined to 12 wt% catalyst at 85°C for a 15% yield increase .

Q. What computational approaches predict the compound’s bioactivity, and how are docking studies validated experimentally?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2). demonstrates docking poses for related tetrazole-thiol hybrids. Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀). Correlation between computed binding affinity (ΔG) and experimental IC₅₀ strengthens mechanistic insights .

Q. How do crystallographic data inform reactivity or supramolecular interactions?

  • Methodological Answer: Single-crystal XRD ( –16) reveals non-covalent interactions (e.g., C–H⋯O, π-stacking) influencing solubility and stability. For example, a triclinic crystal system (P1 space group) with dihedral angles >30° between benzodioxol and tetrazole planes suggests limited conjugation, impacting electronic properties .

Methodological Notes for Data Interpretation

  • Synthetic Reproducibility: Ensure reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and strict control of moisture (thiols are prone to oxidation) .
  • Analytical Validation: Use internal standards (e.g., m-cresol in HPLC, ) for quantification. System suitability tests (resolution ≥20, RSD ≤1.0%) are critical .
  • Computational-Experimental Synergy: Combine DFT calculations (e.g., HOMO-LUMO gaps) with electrochemical assays to rationalize redox behavior .

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